Biotin-PEG5-OH

Biotinylation Protein labeling Aqueous solubility

Hydrocarbon biotin linkers often cause protein aggregation in ELISA/WB workflows. Biotin-PEG5-OH (MW 463.59) provides a discrete, hydrophilic PEG5 spacer (~31-36 Å) that maintains solubility and prevents precipitation. - **Key outcome:** Reduces nonspecific aggregation vs NHS-LC-biotin at high labeling ratios - **Application:** PROTAC synthesis (optimal cooperativity), SPR chip functionalization, nanoparticle biotinylation - **Supply:** White solid, soluble in DMSO/DMF/ethanol; -20°C under inert gas

Molecular Formula C20H37N3O7S
Molecular Weight 463.6 g/mol
Cat. No. B12099978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG5-OH
Molecular FormulaC20H37N3O7S
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCO)NC(=O)N2
InChIInChI=1S/C20H37N3O7S/c24-6-8-28-10-12-30-14-13-29-11-9-27-7-5-21-18(25)4-2-1-3-17-19-16(15-31-17)22-20(26)23-19/h16-17,19,24H,1-15H2,(H,21,25)(H2,22,23,26)
InChIKeyIIFSCYFMGWFCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG5-OH Procurement Guide: Chemical Identity, Class, and Selection Rationale


Biotin-PEG5-OH (CAS 1778736-31-4, MW 463.59) is a discrete-length heterobifunctional biotinylation reagent composed of a biotin moiety linked to a five-unit polyethylene glycol chain terminated by a primary hydroxyl group . It belongs to the Biotin-PEGn-OH linker class used for bioconjugation, affinity labeling, and PROTAC synthesis [1]. The compound appears as a white to light yellow solid, is soluble in DMSO, DMF, and ethanol, and is stored at -20°C under inert atmosphere [2].

Discrete PEG5 spacer for bioconjugation and PROTAC linker
Primary hydroxyl enables amine or carboxyl coupling
Soluble in DMSO, ethanol, and aqueous buffers

Why Biotin-PEG5-OH Cannot Be Replaced by Arbitrary Biotin-PEGn-OH or Hydrocarbon-Spacer Analogs


Biotin-PEGn-OH linkers are not interchangeable because PEG chain length directly governs aqueous solubility [1], spacer arm reach , steric accessibility of the biotin moiety to streptavidin/avidin binding pockets, and the degree of nonspecific protein aggregation in labeled conjugates . Hydrocarbon-spacer reagents such as NHS-LC-biotin lack the hydrophilic PEG segment and consequently induce aggregation and precipitation of labeled antibodies at even low incorporation ratios, while excessively long PEG chains (e.g., PEG23, 87.7 Å) reduce surface loading efficiency to as low as 43% monolayer coverage compared with 81–98% for shorter PEG3 linkers [2]. The PEG5 spacer occupies an intermediate length regime that balances these competing constraints, and the terminal hydroxyl provides a derivatizable handle absent in methyl-terminated or biotin-only reagents.

Hydrocarbon-spacer reagents (e.g., NHS-LC-biotin) may induce antibody aggregation upon labeling.
Excessively long PEG linkers (e.g., PEG23) may reduce surface streptavidin loading efficiency.
Methyl-terminated PEG-biotin analogs lack a derivatizable handle for further conjugation.

Quantitative Differentiation Evidence for Biotin-PEG5-OH Versus Closest Analogs


Aqueous Solubility Enhancement Over Hydrocarbon-Spacer Biotinylation Reagents

Unmodified D-biotin exhibits water solubility of only 0.22 mg/mL (22 mg/100 mL) at 25°C . Biotin-PEG5-OH is formulated at working concentrations of 2 mg/mL in aqueous buffer systems and yields a stock solution of 40 mg/mL in DMSO [1], representing an approximately 9-fold higher working solubility relative to free biotin. In contrast, hydrocarbon-spacer reagents such as NHS-LC-biotin remain poorly water-soluble and require organic co-solvents for dissolution, a limitation explicitly addressed by PEG-containing biotinylation reagents . The PEG5 spacer (five ethylene oxide units) confers amphiphilic character that solubilizes the hydrophobic biotin moiety while maintaining a compact molecular footprint (MW 463.59 vs. 244.3 for free biotin).

Aqueous solubility gain
Class-level
~9× higher working aqueous concentration vs. free biotin
Supports bioconjugation in physiological buffers without co-solvents
Formulation-dependent; class-level comparison
Biotinylation Protein labeling Aqueous solubility

PEG5 Spacer Arm Length Occupies Functional Sweet Spot Between Excessively Short and Long Linkers

Commercially characterized biotin-PEG spacer arm lengths demonstrate a clear length-dependent performance gradient: PEG2 = 20.4 Å, PEG4 = 29–31.3 Å, and PEG12 = 56 Å . The PEG5 spacer, containing five ethylene oxide units, is estimated to provide approximately 31–36 Å of reach based on interpolation between known PEG4 (29 Å) and PEG12 (56 Å) values . Critically, Rosenthal et al. (2018) demonstrated in a direct head-to-head enzyme immobilization study that a short biotin-PEG3 linker achieved 81–98% streptavidin-HRP monolayer coverage on PNIPAAm brushes at both 20°C and 37°C, whereas a long biotin-PEG23 linker (87.7 Å) yielded only 43% monolayer coverage at 20°C due to limited accessibility of the distal biotin to the alkyne-functionalized surface [1]. The PEG5 spacer avoids the excessive length that impairs surface loading efficiency (as seen with PEG23) while providing greater steric relief than PEG2 or PEG3 for bulky conjugated biomolecules. A Chinese source indicates PEG5 scaffolds provide approximately 20–25 Å spatial separation in small-molecule contexts .

Spacer length optimization
Context-dependent
PEG5 ~31–36 Å avoids ~50% loading drop vs. PEG23 (43% coverage)
Balances steric accessibility and surface immobilization efficiency
Measured on PNIPAAm brushes; cross-study inference
Enzyme immobilization Spacer arm optimization Surface loading

Reduced Protein Aggregation in Labeled Conjugates Compared to Hydrocarbon-Spacer LC-Biotin

Sigma-Aldrich's dPEG4-biotin acid product documentation explicitly states that 'LC-biotin triggers the aggregation and precipitation of biomolecules with the incorporation of a few LC-biotin groups onto the biomolecule,' whereas the PEG-containing analog (dPEG4-biotin acid) does not cause aggregation even at high levels of biotin incorporation . Thermo Fisher Scientific's EZ-Link NHS-PEG4-Biotin product documentation corroborates this: 'antibodies labeled with NHS-PEG4-Biotin exhibit less aggregation when stored in solution as compared to antibodies labeled with reagents having only hydrocarbon spacers' [1]. Biotin-PEG5-OH shares the same hydrophilic PEG spacer design principle. The Hermanson Bioconjugate Techniques reference text confirms that replacing an alkyl chain spacer with a discrete PEG spacer 'can dramatically increase water solubility and prevent antibody aggregation as well as significantly boost long-term stability' [2]. Since Biotin-PEG5-OH possesses five ethylene oxide units (vs. four in the dPEG4/NHS-PEG4 examples), it is expected to confer at least equivalent anti-aggregation properties to labeled conjugates.

Aggregation prevention
Class-level
PEG spacer prevents aggregation vs. LC-biotin precipitation at low incorporation
Reduces aggregation risk in labeled antibody conjugates
Based on PEG4-biotin analog data; PEG5 expected equivalent
Antibody labeling Protein aggregation Conjugate stability

Binding Affinity Preservation: PEG5 MW Falls Below the Threshold for Avidin Kd Deterioration

Ke et al. (2007) systematically measured equilibrium binding constants between avidin and PEGylated biotins across a molecular weight range. As PEG molecular weight increased from 588 to 3,400 and 5,000 g/mol, the equilibrium dissociation constant (Kd) rose from ~10^-15 M (native biotin-avidin) to approximately 10^-8 M, with the stoichiometry shifting from 4:1 (biotin:avidin) for PEG588 and PEG3400 to 1:1 for PEG5000 [1]. Biotin-PEG5-OH, with a molecular weight of 463.59 g/mol, falls below even the lowest PEG MW tested (588 g/mol) in that study. This positions Biotin-PEG5-OH in a favorable regime where the PEG chain is sufficiently long to confer solubility benefits but not so long as to interfere with avidin/streptavidin binding site accessibility or stoichiometry. The PEG3 biotin derivative is noted to preserve 'near-native biotin-avidin binding affinity (Kd ~10^-15 M)' , and the PEG5 variant, being only two ethylene oxide units longer, is expected to maintain similarly high affinity. In contrast, PEG5000-biotin exhibits a million-fold weaker Kd (~10^-8 M) and reduced binding stoichiometry [1].

Binding affinity retention
Context-dependent
~10⁶-fold higher affinity vs. PEG5000-biotin (Kd ~10⁻¹⁵ M vs. 10⁻⁸ M)
Preserves near-native avidin binding for detection assays
Inferred from PEG MW study; expected 4:1 stoichiometry
Biotin-avidin binding Dissociation constant PEGylation

Terminal Hydroxyl Handle Enables Versatile Downstream Derivatization Absent in Biotin-PEGn-Methyl or Biotin-Only Reagents

Biotin-PEG5-OH features a primary hydroxyl terminus capable of undergoing esterification with carboxylic acids, etherification, nucleophilic substitution with electrophiles, and activation with N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) for subsequent amine coupling . This contrasts with methyl-terminated PEG-biotin reagents (Biotin-PEGn-CH3), which lack a reactive handle for further elaboration, and with biotin-only reagents (e.g., NHS-biotin, LC-biotin) that offer no spacer flexibility. The hydroxyl group enables direct conjugation to carboxylated nanoparticles, activated ester surfaces, or carboxylic acid-containing drug payloads without requiring an additional heterobifunctional linker . The compound is applied as a PROTAC linker building block where the hydroxyl group can be converted to a leaving group or directly coupled to E3 ligase or target protein ligands . Purity specifications of ≥95% (HPLC) are standard across reputable vendors .

Derivatization handle
Reported
Primary hydroxyl enables esterification, etherification, NHS activation; methyl analogs unreactive
Enables modular conjugate building for PROTAC and surface coatings
Hydroxyl reactivity via standard coupling chemistry
Bioconjugation Surface functionalization PROTAC synthesis

High-Value Application Scenarios for Biotin-PEG5-OH Based on Verified Differentiation Evidence


Antibody and Protein Biotinylation Requiring Long-Term Solution Storage Without Aggregation

When biotinylating antibodies for ELISA, Western blot, or immunoprecipitation workflows where the labeled conjugate must remain soluble and non-aggregated during extended storage, Biotin-PEG5-OH-derived activated esters (following in situ NHS or TFP activation of the hydroxyl group) are expected to prevent the aggregation observed with hydrocarbon-spacer reagents such as NHS-LC-biotin . The PEG5 spacer provides water solubility transfer to the labeled protein, reducing precipitation risk even at high biotin incorporation ratios [1]. This directly addresses the documented limitation of LC-biotin, which 'triggers aggregation and precipitation of biomolecules with the incorporation of a few LC-biotin groups' .

Surface Plasmon Resonance (SPR) and Biosensor Surface Functionalization

For SPR chips, microarrays, or biosensor surfaces where streptavidin capture efficiency depends on biotin accessibility, the PEG5 spacer arm (~31–36 Å estimated reach) provides sufficient extension to minimize steric hindrance while avoiding the loading efficiency penalty of ultra-long PEG23 linkers, which reduce monolayer coverage to 43% compared to 81–98% for shorter PEG3 linkers [2]. Biotin-PEG5-OH can be directly coupled to carboxylated dextran surfaces via its hydroxyl group using EDC/NHS chemistry, enabling controlled biotin surface density with retained streptavidin binding capacity.

PROTAC Linker Building Block Requiring Defined Spacer Length and Derivatizable Terminus

PROTAC development requires precise linker length optimization for productive ternary complex formation between target protein, PROTAC, and E3 ligase [3]. Biotin-PEG5-OH offers a discrete, monodisperse PEG5 spacer (not a polydisperse PEG mixture) with a hydroxyl handle that can be converted to a leaving group (mesylate, tosylate) or directly coupled to carboxylic acid-containing ligands . The PEG5 length (5 ethylene oxide units, ~31–36 Å) falls within the intermediate range where PROTAC linker length begins to produce positive cooperativity, avoiding the negative cooperativity observed with excessively short linkers (n = 0–2) [3]. Its MW of 463.59 positions it well below the 500–600 Da threshold often desired for maintaining favorable physicochemical properties in heterobifunctional degraders.

Nanoparticle and Drug Delivery System Surface Modification

For functionalizing nanoparticle surfaces (gold, iron oxide, polymeric) with biotin for targeted drug delivery or imaging applications, Biotin-PEG5-OH provides a hydrophilic, flexible tether that reduces nonspecific protein adsorption compared to hydrophobic alkyl spacers . The hydroxyl terminus enables direct conjugation to carboxylated nanoparticle coatings or can be activated for coupling to amine-functionalized surfaces. The intermediate PEG5 length balances colloidal stability imparted by the PEG layer with maintaining a sufficiently compact hydrodynamic radius to avoid RES clearance when used in vivo [4]. The compound's solubility in both organic and aqueous solvents (DMSO, DMF, ethanol, aqueous buffers) [1] facilitates compatibility with diverse nanoparticle fabrication protocols.

Application
Selection Property
Validation Focus
Antibody biotinylation with long-term storage
PEG spacer hydrophilicity and aggregation resistance
Conjugate solubility and aggregation assessment in solution
SPR / biosensor surface functionalization
PEG5 arm length for steric accessibility
Streptavidin binding capacity and surface loading efficiency
PROTAC linker building block
Discrete PEG5 length and reactive hydroxyl terminus
Ternary complex formation and linker length optimization
Nanoparticle surface modification
Amphiphilic PEG5 tether reduces nonspecific adsorption
Colloidal stability and biotin presentation density
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